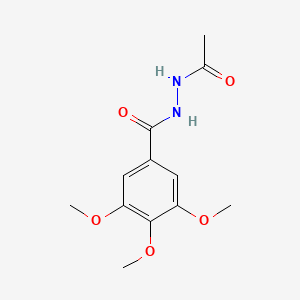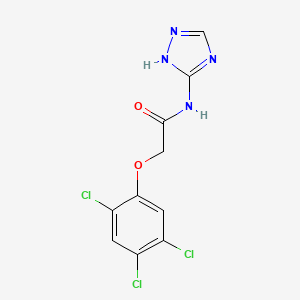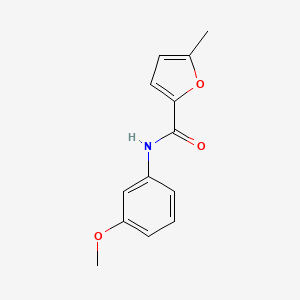
N'-acetyl-3,4,5-trimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-3,4,5-trimethoxybenzohydrazide, also known as TMB-4, is a chemical compound that has been studied extensively for its potential biomedical applications. This compound is a hydrazide derivative of trimethoxybenzoic acid, and its molecular formula is C12H16N2O5. In
Mécanisme D'action
The mechanism of action of N'-acetyl-3,4,5-trimethoxybenzohydrazide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. N'-acetyl-3,4,5-trimethoxybenzohydrazide has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N'-acetyl-3,4,5-trimethoxybenzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. N'-acetyl-3,4,5-trimethoxybenzohydrazide also enhances the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, N'-acetyl-3,4,5-trimethoxybenzohydrazide has been shown to improve cognitive function and protect against neurodegeneration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-acetyl-3,4,5-trimethoxybenzohydrazide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. N'-acetyl-3,4,5-trimethoxybenzohydrazide is also water-soluble, which makes it suitable for in vitro and in vivo studies. However, N'-acetyl-3,4,5-trimethoxybenzohydrazide has some limitations. It has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic efficacy. Additionally, N'-acetyl-3,4,5-trimethoxybenzohydrazide has not been extensively studied in humans, and its safety profile is not well established.
Orientations Futures
There are several future directions for N'-acetyl-3,4,5-trimethoxybenzohydrazide research. One area of interest is the development of N'-acetyl-3,4,5-trimethoxybenzohydrazide derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of N'-acetyl-3,4,5-trimethoxybenzohydrazide in human clinical trials. Additionally, N'-acetyl-3,4,5-trimethoxybenzohydrazide could be studied in combination with other therapeutic agents to enhance its efficacy. Finally, further research is needed to fully understand the mechanism of action of N'-acetyl-3,4,5-trimethoxybenzohydrazide and its potential as a treatment for various diseases.
Conclusion:
In conclusion, N'-acetyl-3,4,5-trimethoxybenzohydrazide is a promising compound with potential therapeutic applications in various biomedical fields. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N'-acetyl-3,4,5-trimethoxybenzohydrazide and its potential as a therapeutic agent.
Méthodes De Synthèse
N'-acetyl-3,4,5-trimethoxybenzohydrazide can be synthesized through a multistep reaction involving the condensation of 3,4,5-trimethoxybenzohydrazide with acetic anhydride. The final product is obtained by recrystallization from ethanol. This synthesis method has been optimized to achieve high yields and purity of N'-acetyl-3,4,5-trimethoxybenzohydrazide.
Applications De Recherche Scientifique
N'-acetyl-3,4,5-trimethoxybenzohydrazide has been studied for its potential as a therapeutic agent in various biomedical applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N'-acetyl-3,4,5-trimethoxybenzohydrazide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N'-acetyl-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7(15)13-14-12(16)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBPMCTLOJGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-3,4,5-trimethoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5778567.png)



![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)